

Spectroscopic Analysis of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *6-methoxybenzofuran-2-carboxylic Acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **6-methoxybenzofuran-2-carboxylic acid**. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the presented data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzofuran derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H -NMR and ^{13}C -NMR chemical shifts for **6-methoxybenzofuran-2-carboxylic acid**. These predictions are derived from data reported for analogous structures and general spectroscopic principles for carboxylic acids.

Table 1: Predicted ^1H -NMR Data for **6-Methoxybenzofuran-2-carboxylic Acid**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	~7.4	s	-
H4	~7.6	d	~8.8
H5	~7.0	dd	~8.8, ~2.4
H7	~7.2	d	~2.4
OCH ₃	~3.9	s	-
COOH	~12-13	br s	-

Table 2: Predicted ¹³C-NMR Data for **6-Methoxybenzofuran-2-carboxylic Acid**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~145
C3	~115
C3a	~122
C4	~124
C5	~114
C6	~158
C7	~98
C7a	~150
COOH	~165
OCH ₃	~56

Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be confirmed by experimental analysis.

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ^1H and ^{13}C -NMR spectra of benzofuran-2-carboxylic acid derivatives, based on standard laboratory practices.[\[1\]](#)

2.1. Sample Preparation

- Weigh approximately 5-10 mg of the solid **6-methoxybenzofuran-2-carboxylic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

2.2. NMR Spectrometer Parameters

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
- ^1H -NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 3-4 seconds.
 - Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.
- ^{13}C -NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

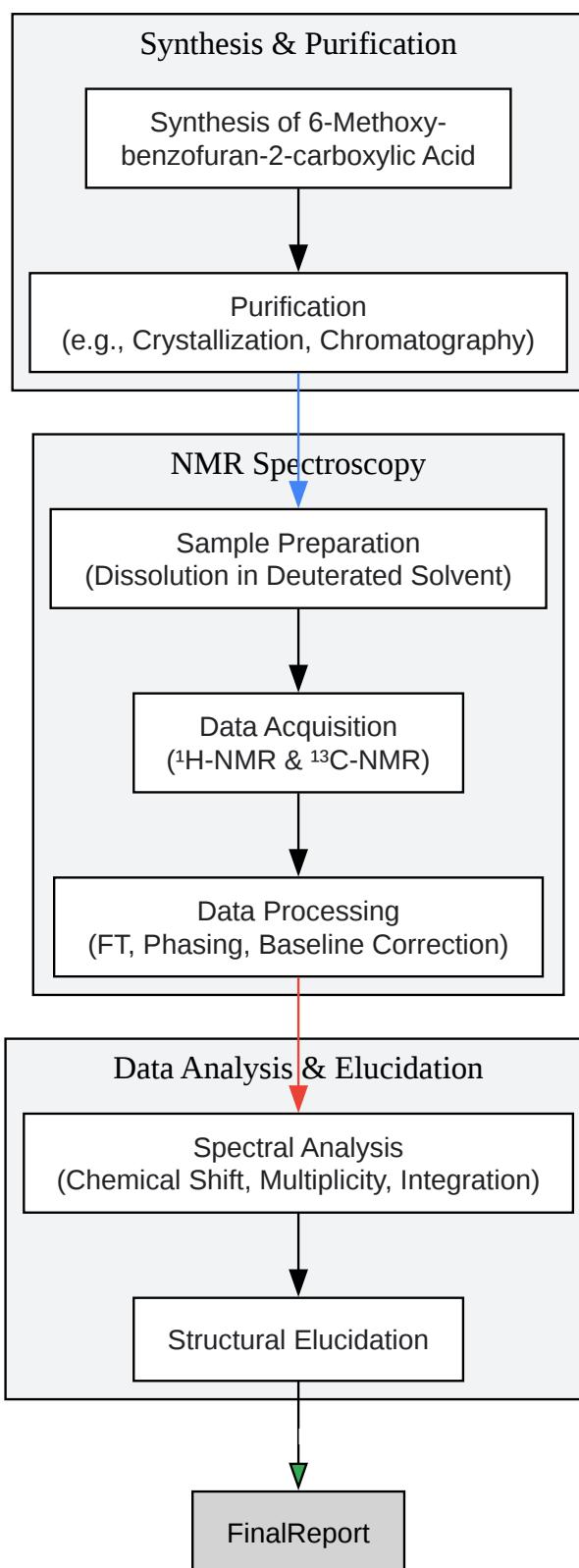
- Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width: A range of approximately 0 to 200 ppm.

2.3. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H -NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using NMR spectroscopy.



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Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.

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References

- 1. researchgate.net [researchgate.net]
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